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Introduction
These application notes provide a comprehensive overview of SAR443820 (also known as

DNL788), a potent, selective, and brain-penetrant small molecule inhibitor of Receptor-

Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). While the initial query referenced

SAR629, publicly available scientific literature indicates that SAR629 is a covalent inhibitor of

monoglyceride lipase[1], a distinct mechanism from the neuroinflammation focus of recent

neuroscience research by Sanofi and Denali. The extensive research and clinical development

in neurodegenerative diseases for a RIPK1 inhibitor from these organizations centers on

SAR443820. Therefore, these notes will focus on SAR443820.

Increased RIPK1 activity is a critical driver of neuroinflammation and regulated cell death

pathways, including apoptosis and necroptosis, which are implicated in the pathophysiology of

several neurodegenerative diseases.[2][3] SAR443820 is under investigation for its therapeutic

potential in conditions such as Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis

(MS).[3]

Mechanism of Action
SAR443820 functions by inhibiting the kinase activity of RIPK1. RIPK1 is a key signaling

protein in the Tumor Necrosis Factor (TNF) receptor pathway, regulating inflammation and cell

death.[2] By blocking the autophosphorylation of RIPK1 at serine 166 (pS166-RIPK1),
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SAR443820 prevents the downstream signaling cascades that lead to the production of pro-

inflammatory cytokines and the execution of necroptotic cell death.[4] This mechanism is

believed to reduce neuroinflammation and protect neurons and oligodendrocytes from

degeneration.

Signaling Pathway
The following diagram illustrates the central role of RIPK1 in inflammation and cell death

pathways and the point of intervention for SAR443820.
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Caption: RIPK1 signaling pathway and SAR443820 inhibition.
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Preclinical and Clinical Applications
Neurodegenerative Disease Models
SAR443820 and other RIPK1 inhibitors have been evaluated in various preclinical models of

neurodegenerative diseases, demonstrating their potential to mitigate disease pathology.

Experimental Autoimmune Encephalomyelitis (EAE): The EAE model is a widely used animal

model for Multiple Sclerosis. Treatment with brain-penetrant RIPK1 inhibitors in EAE models

has been shown to reduce disease severity, neuroinflammation, and demyelination.

Cuprizone-Induced Demyelination: This model induces oligodendrocyte death and

subsequent demyelination. RIPK1 inhibition has shown promise in protecting

oligodendrocytes and promoting remyelination in this model.

Clinical Trials
SAR443820 has advanced to clinical trials in human subjects for neurodegenerative diseases.

Phase 1 Studies: In healthy volunteers, SAR443820 was generally well-tolerated and

demonstrated a favorable pharmacokinetic profile with high brain penetrance.[3] Robust

target engagement was confirmed by a significant reduction in pS166-RIPK1 levels in

peripheral blood mononuclear cells (PBMCs).

Phase 2 Studies:

ALS (HIMALAYA trial): A Phase 2 study in patients with Amyotrophic Lateral Sclerosis

(ALS) did not meet its primary endpoint of change in the ALS Functional Rating Scale-

Revised (ALSFRS-R).[5][6]

MS (K2 trial): A Phase 2 study is evaluating the effect of SAR443820 on serum

neurofilament light chain (NfL) levels in participants with relapsing and progressive forms

of Multiple Sclerosis.

Data Presentation
Table 1: In Vitro Activity of SAR443820
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Cell Type Assay IC₅₀ (nM) Reference

Human PBMCs
pS166-RIPK1

Inhibition
3.16

iPSC-derived

Microglia

pS166-RIPK1

Inhibition
1.6

Table 2: Phase 1 Pharmacokinetic and
Pharmacodynamic Data for SAR443820 in Healthy
Volunteers

Parameter Value Details Reference

Pharmacokinetics

Plasma Half-life

(single dose)
5.7 - 8.0 hours

Geometric mean

range
[3]

Plasma Half-life

(multiple doses)
7.2 - 8.9 hours

Geometric mean

range
[3]

Brain Penetrance

(CSF-to-unbound

plasma ratio)

0.8 - 1.3
Assessed up to 10

hours post-dose
[3]

Pharmacodynamics

Max. pS166-RIPK1

Inhibition (single dose)
82% - 97%

Median inhibition from

baseline in PBMCs
[2]

Sustained pS166-

RIPK1 Inhibition

(multiple doses)

>80%
Maintained up to 24

hours post-last dose
[2]

Max. pS166-RIPK1

Inhibition at Ctrough

(multiple doses)

~90%
Median inhibition from

baseline in PBMCs
[3]

Experimental Protocols
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The following are generalized protocols for key experiments to evaluate the activity and efficacy

of RIPK1 inhibitors like SAR443820. These protocols may require optimization for specific cell

types, tissues, or experimental conditions.
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Caption: General workflow for preclinical evaluation of a RIPK1 inhibitor.
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Protocol 1: In Vitro RIPK1 Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SAR443820 on

RIPK1 kinase activity.

Materials:

Recombinant human RIPK1 enzyme

Myelin Basic Protein (MBP) substrate

ATP

Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)

SAR443820 stock solution (in DMSO)

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of SAR443820 in DMSO, then dilute further

in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

Enzyme and Compound Incubation:

To each well of a 384-well plate, add 2.5 µL of the diluted SAR443820 or DMSO control.

Add 2.5 µL of diluted RIPK1 enzyme to each well.

Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

Initiate Kinase Reaction:

Prepare a substrate mix containing MBP and ATP in kinase assay buffer.
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Add 5 µL of the substrate mix to each well to start the reaction.

Incubate for 60 minutes at 30°C.

Detect ADP Production:

Stop the kinase reaction and detect the amount of ADP produced by following the

manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent

to stop the kinase reaction and deplete remaining ATP, followed by the addition of a

detection reagent that converts ADP to ATP and measures the newly synthesized ATP as

a luminescent signal.

Data Analysis:

Measure luminescence using a plate reader.

Calculate the percentage of inhibition for each concentration of SAR443820 relative to the

DMSO control.

Plot the percentage of inhibition against the log concentration of SAR443820 and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Measurement of pS166-RIPK1 Inhibition in
PBMCs by Western Blot
Objective: To assess the ability of SAR443820 to inhibit RIPK1 autophosphorylation in a

cellular context.

Materials:

Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium supplemented with 10% FBS

TNFα (human)

SMAC mimetic (e.g., Birinapant)
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Z-VAD-FMK (pan-caspase inhibitor)

SAR443820

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-pS166-RIPK1, anti-total RIPK1, anti-β-actin

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Cell Culture and Treatment:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

Plate PBMCs in RPMI-1640 medium at a suitable density.

Pre-treat cells with various concentrations of SAR443820 or DMSO vehicle control for 1

hour.

Stimulation of Necroptosis Pathway:

Add Z-VAD-FMK (to inhibit apoptosis), SMAC mimetic (to inhibit cIAPs), and TNFα to the

cell cultures to induce RIPK1 activation and phosphorylation.
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Incubate for the desired time (e.g., 2-4 hours).

Cell Lysis and Protein Quantification:

Harvest the cells and lyse them in ice-cold lysis buffer.

Clarify the lysates by centrifugation and collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against pS166-RIPK1 overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Imaging and Analysis:

Capture the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe with antibodies against total RIPK1 and a loading

control (e.g., β-actin) to ensure equal protein loading.

Quantify the band intensities and normalize the pS166-RIPK1 signal to the total RIPK1

and loading control signals.

Calculate the percentage of inhibition of RIPK1 phosphorylation for each SAR443820

concentration.
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Protocol 3: In Vitro Neuroprotection Assay
Objective: To evaluate the ability of SAR443820 to protect neuronal cells from a toxic insult.

Materials:

Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons

Cell culture medium and supplements

Neurotoxic stimulus (e.g., TNFα + SMAC mimetic + Z-VAD-FMK, glutamate, or amyloid-β

oligomers)

SAR443820

Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or LDH

Cytotoxicity Assay Kit)

96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for

colorimetric assays)

Plate reader

Procedure:

Cell Plating:

Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere

and differentiate if necessary.

Compound Treatment:

Pre-treat the cells with a range of concentrations of SAR443820 or DMSO vehicle control

for 1-2 hours.

Induction of Cell Death:

Add the neurotoxic stimulus to the wells (except for the untreated control wells).
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Incubate for a period sufficient to induce significant cell death in the stimulus-only wells

(e.g., 24-48 hours).

Assessment of Cell Viability:

Measure cell viability using a chosen assay according to the manufacturer's instructions.

CellTiter-Glo®: Measures ATP levels as an indicator of metabolically active cells.

LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells

into the culture medium.

Data Analysis:

Normalize the data to the untreated control (100% viability) and the stimulus-only control

(0% protection).

Plot the percentage of neuroprotection against the log concentration of SAR443820.

Determine the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect.

Conclusion
SAR443820 is a valuable research tool for investigating the role of RIPK1-mediated

neuroinflammation and necroptosis in the central nervous system. Its high brain penetrance

and potent, selective inhibition of RIPK1 make it a suitable compound for both in vitro and in

vivo studies in the context of neurodegenerative diseases. While clinical trials in ALS have not

been successful, ongoing research in MS and other neuroinflammatory conditions will further

elucidate the therapeutic potential of targeting RIPK1. The protocols and data provided herein

serve as a guide for researchers to explore the applications of SAR443820 in neuroscience

research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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